molecular formula C9H19NO5 B096511 2-Isobutoxyethyl bis(hydroxymethyl)carbamate CAS No. 16005-83-7

2-Isobutoxyethyl bis(hydroxymethyl)carbamate

Cat. No. B096511
CAS RN: 16005-83-7
M. Wt: 221.25 g/mol
InChI Key: GZDSLVJYTXIYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutoxyethyl bis(hydroxymethyl)carbamate, also known as IBEHMC, is a carbamate derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a simple and efficient method and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. 2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been found to inhibit the activity of certain enzymes and proteins, which are involved in the development and progression of various diseases.

Biochemical And Physiological Effects

2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory properties and can reduce inflammation in the body. In addition, 2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-Isobutoxyethyl bis(hydroxymethyl)carbamate has several advantages for lab experiments. It is easy to synthesize, cost-effective, and has shown promising results in various studies. However, there are also limitations to using 2-Isobutoxyethyl bis(hydroxymethyl)carbamate in lab experiments. The compound is not very soluble in water, which can make it difficult to work with. In addition, more research is needed to fully understand the mechanism of action of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate and its potential side effects.

Future Directions

There are several future directions for the study of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate and its potential side effects.
Conclusion:
2-Isobutoxyethyl bis(hydroxymethyl)carbamate is a carbamate derivative that has shown promising results in various studies for its potential therapeutic applications. The compound is synthesized using a simple and efficient method and has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate and its potential side effects. There are several future directions for the study of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate, including the development of new synthetic methods, investigation of the compound's potential therapeutic applications in other diseases, and further research on its mechanism of action.

Synthesis Methods

The synthesis of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate involves the reaction of isobutylene oxide with bis(hydroxymethyl)carbamate in the presence of a catalyst. The reaction proceeds at room temperature and the product is obtained in high yield. This method is simple, efficient, and cost-effective, making it a popular choice for the synthesis of 2-Isobutoxyethyl bis(hydroxymethyl)carbamate.

Scientific Research Applications

2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and Alzheimer's disease. 2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory properties and can reduce inflammation in the body. In addition, 2-Isobutoxyethyl bis(hydroxymethyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.

properties

CAS RN

16005-83-7

Product Name

2-Isobutoxyethyl bis(hydroxymethyl)carbamate

Molecular Formula

C9H19NO5

Molecular Weight

221.25 g/mol

IUPAC Name

2-(2-methylpropoxy)ethyl N,N-bis(hydroxymethyl)carbamate

InChI

InChI=1S/C9H19NO5/c1-8(2)5-14-3-4-15-9(13)10(6-11)7-12/h8,11-12H,3-7H2,1-2H3

InChI Key

GZDSLVJYTXIYNB-UHFFFAOYSA-N

SMILES

CC(C)COCCOC(=O)N(CO)CO

Canonical SMILES

CC(C)COCCOC(=O)N(CO)CO

Other CAS RN

16005-83-7

synonyms

Bis(hydroxymethyl)carbamic acid 2-(isobutoxy)ethyl ester

Origin of Product

United States

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